Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate
Overview
Description
Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate is a complex organic compound that features a nitrobenzoate ester linked to a pyrrolidine ring, which is further modified with a tert-butoxycarbonyl-protected amino group
Mechanism of Action
Mode of Action
Given its structural similarity to certain amino acid derivatives , it may interact with biological targets in a similar manner. Amino acid derivatives often act as ligands for various receptors or enzymes, modulating their activity and resulting in various physiological changes.
Biochemical Pathways
Amino acid derivatives are known to play key roles in various biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes . The compound’s impact on these pathways would depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate typically involves multiple steps:
Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions.
Formation of the Nitrobenzoate Ester: The nitrobenzoate ester is formed by esterification of the corresponding nitrobenzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the esterification and coupling steps to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using a strong base such as sodium hydroxide.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, water.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products
Reduction: Amino derivative of the compound.
Hydrolysis: Carboxylic acid derivative.
Deprotection: Free amine derivative.
Scientific Research Applications
Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar tert-butoxycarbonyl-protected amino group and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and share the BOC protection strategy.
Uniqueness
Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate is unique due to the combination of a nitrobenzoate ester and a pyrrolidine ring with a protected amino group. This structural combination provides versatility in synthetic applications and potential biological activity .
Properties
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)18-11-7-8-19(10-11)14-6-5-12(20(23)24)9-13(14)15(21)25-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPUKPJVMBHDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132515 | |
Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-23-0 | |
Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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